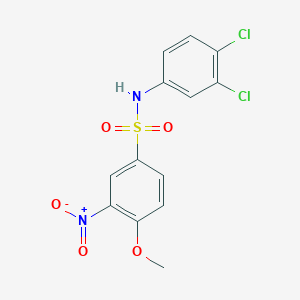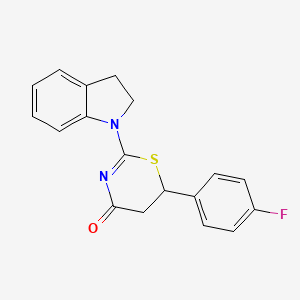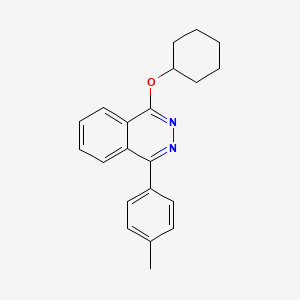![molecular formula C9H10N2O6S B4085056 N-[(2-methyl-5-nitrophenyl)sulfonyl]glycine](/img/structure/B4085056.png)
N-[(2-methyl-5-nitrophenyl)sulfonyl]glycine
Overview
Description
N-[(2-methyl-5-nitrophenyl)sulfonyl]glycine, commonly known as MNSG, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNSG is a sulfonamide derivative that has been shown to exhibit potent inhibitory activity against various enzymes.
Scientific Research Applications
MNSG has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. MNSG has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, MNSG has been studied for its potential use as a fluorescent probe for imaging applications.
Mechanism of Action
MNSG exerts its inhibitory activity by binding to the active site of enzymes and blocking their activity. The sulfonamide group of MNSG is thought to play a crucial role in its inhibitory activity by mimicking the transition state of the enzyme-catalyzed reaction.
Biochemical and Physiological Effects:
MNSG has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the activity of carbonic anhydrase, an enzyme that plays a crucial role in acid-base balance in the body. MNSG has also been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that play a crucial role in the transmission of nerve impulses. Additionally, MNSG has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Advantages and Limitations for Lab Experiments
MNSG has several advantages for lab experiments. It is a potent inhibitor of various enzymes and can be used to study their activity in vitro. Additionally, MNSG can be used as a fluorescent probe for imaging applications. However, MNSG has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise.
Future Directions
There are several future directions for the study of MNSG. One potential application is its use as a therapeutic agent for the treatment of cancer. MNSG has been shown to induce apoptosis in cancer cells, and further studies could explore its potential as a cancer drug. Additionally, MNSG could be further studied for its potential as a fluorescent probe for imaging applications. Further studies could also explore the potential of MNSG as an inhibitor of other enzymes and its potential applications in other fields of research.
Conclusion:
In conclusion, MNSG is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. It exhibits potent inhibitory activity against various enzymes and has been shown to exhibit anticancer activity and potential use as a fluorescent probe. While MNSG has several advantages for lab experiments, its synthesis is relatively expensive and requires specialized equipment and expertise. Further studies could explore its potential as a therapeutic agent for the treatment of cancer and its potential applications in other fields of research.
properties
IUPAC Name |
2-[(2-methyl-5-nitrophenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O6S/c1-6-2-3-7(11(14)15)4-8(6)18(16,17)10-5-9(12)13/h2-4,10H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISWIXLYKWWBTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methyl-5-nitrophenyl)sulfonylamino]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(3,4-dihydro-1(2H)-quinolinylsulfonyl)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B4085013.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-methyl-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4085019.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B4085022.png)
![ethyl 1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B4085029.png)
![N-1,3-benzothiazol-2-yl-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4085030.png)
![N-1,3-benzothiazol-2-yl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide](/img/structure/B4085033.png)
![methyl 6-(4-bromobenzoyl)-6-ethyl-4,4-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B4085054.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4085066.png)
